What are the physical and chemical properties of 9H-Fluoren-2-yl isocyanate?
What are the physical and chemical properties of 9H-Fluoren-2-yl isocyanate?
An In-Depth Technical Guide to the Physical and Chemical Properties of 9H-Fluoren-2-yl Isocyanate
Introduction
9H-Fluoren-2-yl isocyanate is a specialized organic compound that merges the unique photophysical and electronic characteristics of the fluorene scaffold with the versatile reactivity of an isocyanate functional group. The fluorene moiety, a polycyclic aromatic hydrocarbon, is a rigid and planar structure renowned for its high fluorescence quantum yields and charge transport capabilities, making it a privileged component in materials science, particularly for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The isocyanate group (-N=C=O) serves as a highly reactive electrophilic handle, enabling the covalent linkage of the fluorene core to a wide array of other molecules.[1]
This guide provides a comprehensive technical overview of 9H-Fluoren-2-yl isocyanate for researchers, scientists, and drug development professionals. It delves into its physical and chemical properties, spectroscopic signature, handling protocols, and key applications, offering field-proven insights into its use as a versatile building block in advanced synthesis.
Molecular Structure and Identification
The foundational structure consists of a fluorene ring system functionalized with an isocyanate group at the C2 position. This specific substitution pattern influences the electronic distribution and reactivity of the molecule.
Caption: Chemical structure of 9H-Fluoren-2-yl isocyanate.
Key Identifiers:
Physical Properties
The physical characteristics of 9H-Fluoren-2-yl isocyanate dictate its handling, storage, and application conditions. It is a solid at ambient temperature, which can simplify weighing and transfer operations compared to volatile liquid isocyanates.
| Property | Value | Source(s) |
| Molecular Weight | 207.23 g/mol | [3][4][5] |
| Melting Point | 69-71 °C | [3][4][7] |
| Boiling Point | 364.2 °C at 760 mmHg | [4] |
| Density | 1.18 g/cm³ | [4] |
| Appearance | Solid | [3][4][7] |
| Solubility | Insoluble in water | [8] |
| Topological Polar Surface Area | 29.4 Ų | [4][5] |
| Storage Temperature | 2-8°C | [3] |
Chemical Properties and Reactivity
The Isocyanate Functional Group: An Electrophilic Hub
The reactivity of 9H-Fluoren-2-yl isocyanate is dominated by the highly electrophilic carbon atom of the isocyanate (-N=C=O) group. This group readily undergoes nucleophilic addition reactions with a wide range of compounds, making it an invaluable tool for covalent bond formation.[1][9]
The general mechanism involves the attack of a nucleophile (e.g., an alcohol or amine) on the isocyanate carbon, followed by proton transfer to the nitrogen atom.
-
Reaction with Alcohols: In the presence of an alcohol, the compound forms a stable carbamate (urethane) linkage. This reaction is fundamental to its use in creating polyurethane materials where the fluorene moiety can impart specific optical or electronic properties.[1][10]
-
Reaction with Amines: Primary or secondary amines react readily to produce substituted ureas. This chemistry is often employed in medicinal chemistry to link the fluorene scaffold to biologically active molecules or to build complex supramolecular structures.[1]
-
Reaction with Water: Isocyanates are sensitive to moisture.[11] Reaction with water leads to the formation of an unstable carbamic acid, which quickly decomposes to form a primary amine (2-amino-9H-fluorene) and carbon dioxide. This reactivity necessitates storage in a dry environment and the use of anhydrous solvents during reactions to prevent unwanted side reactions and reagent degradation.
Caption: Key reactions of 9H-Fluoren-2-yl isocyanate.
Synthesis
A common laboratory-scale synthesis involves the Curtius rearrangement of 9H-fluoren-2-carbonyl azide.[1] This precursor is typically generated from the corresponding 9H-fluoren-2-carboxylic acid. This synthetic route provides a reliable method for accessing the target isocyanate from more readily available starting materials.
Spectroscopic Characterization
Definitive identification and purity assessment of 9H-Fluoren-2-yl isocyanate rely on a combination of spectroscopic techniques.
| Technique | Expected Signature | Source(s) |
| IR Spectroscopy | Strong, sharp absorption band at ~2250-2275 cm⁻¹ (-N=C=O stretch). Aromatic C-H stretching >3000 cm⁻¹. Aromatic C=C stretching at 1600–1450 cm⁻¹. | [1] |
| ¹H NMR Spectroscopy | Aromatic protons resonate in the downfield region (~7.0-8.0 ppm). A characteristic signal for the two methylene (CH₂) protons of the fluorene ring system. | [1] |
| Mass Spectrometry | Molecular Ion (M⁺) with an exact mass of 207.0684 m/z. | [4][5][6] |
The intense and distinct isocyanate peak in the IR spectrum is a primary diagnostic tool for monitoring the progress of reactions involving this functional group. Its disappearance provides clear evidence of a successful conversion to a carbamate or urea derivative.
Experimental Protocols
Protocol 1: Safe Handling and Storage Workflow
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling isocyanates due to their potent sensitizing effects.[12][13] The following workflow is a self-validating system designed to minimize exposure risk.
Caption: Workflow for safe handling of isocyanates.
Step-by-Step Methodology:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[11] Don all required Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[3][12] Ensure a safety shower and eyewash station are accessible.
-
Handling: All manipulations must be performed inside a certified chemical fume hood to control vapor and dust exposure.[14] When weighing the solid, do so efficiently to minimize air exposure. Use tools and techniques that avoid generating dust.
-
Reaction Setup: If used in a reaction, ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Storage: After dispensing, purge the container headspace with an inert gas before tightly sealing. Store the container in a designated, clearly labeled area at 2-8°C.[3]
-
Waste Disposal: All contaminated materials (gloves, wipes, etc.) and residual reagent should be quenched and neutralized in a separate, labeled waste container containing a solution such as 10% isopropyl alcohol and 1% ammonia.[14] Never mix isocyanate waste with other waste streams without neutralization.
Protocol 2: Synthesis of a Model Carbamate Derivative
This protocol details the synthesis of Benzyl (9H-fluoren-2-yl)carbamate, a common derivative. The logic is to demonstrate the core reactivity in a controlled manner, with each step serving a specific purpose for reaction integrity and yield optimization.
Reagents and Equipment:
-
9H-Fluoren-2-yl isocyanate
-
Benzyl alcohol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (optional, as catalyst)
-
Round-bottom flask, magnetic stirrer, inert gas line (N₂/Ar), TLC plates, column chromatography setup.
Step-by-Step Methodology:
-
Flask Preparation: An oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar is cooled to room temperature under a stream of nitrogen.
-
Causality: The use of dried glassware and an inert atmosphere is critical to prevent the isocyanate from reacting with ambient moisture, which would reduce yield and produce amine impurities.[11]
-
-
Reagent Addition: In the fume hood, add 9H-Fluoren-2-yl isocyanate (1.0 eq) to the flask, followed by anhydrous DCM (approx. 0.1 M concentration). Stir until fully dissolved.
-
Nucleophile Addition: Add benzyl alcohol (1.1 eq) dropwise to the stirring solution at room temperature. A slight excess of the nucleophile ensures the complete consumption of the limiting isocyanate reagent.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A key indicator of reaction completion is the complete disappearance of the 9H-Fluoren-2-yl isocyanate spot on the TLC plate.
-
Self-Validation: TLC provides real-time validation of the reaction's progress, preventing premature workup or unnecessarily long reaction times.
-
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to isolate the pure carbamate product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, IR, and Mass Spectrometry. The IR spectrum should show the disappearance of the strong isocyanate peak around 2270 cm⁻¹ and the appearance of a carbonyl peak for the carbamate.
Applications in Research and Development
-
Materials Science: The primary application lies in the synthesis of fluorene-containing polymers. By reacting the bifunctional 9H-Fluoren-2-yl isocyanate (or a di-isocyanate derivative) with diols or diamines, researchers can create high-performance polyurethanes and polyureas. The incorporated fluorene units provide desirable properties like thermal stability, high refractive index, and efficient blue light emission, crucial for developing advanced OLEDs and other organic electronic devices.[1]
-
Medicinal Chemistry: The isocyanate group serves as a powerful tool for linking the fluorene scaffold to pharmacophores or biomolecules. Fluorene derivatives have been investigated for a range of biological activities, and this compound provides a direct route to conjugate the fluorene core to proteins, peptides, or small molecule drugs to create novel therapeutic agents.[1][2]
-
Organic Synthesis: It is a valuable intermediate for synthesizing more complex, functionalized fluorene derivatives. The carbamate or urea linkages formed from its reactions can act as protecting groups or be further modified, opening pathways to a diverse library of fluorene-based molecules.[1][15][16]
Safety and Hazard Information
9H-Fluoren-2-yl isocyanate is a hazardous chemical and must be handled with extreme care.[3][5]
| Hazard Category | GHS Classification | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Category 4) | [3][5] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [3][5] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2) | [3][5] |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer, Category 1). May cause an allergic skin reaction (Skin Sensitizer, Category 1). | [3][5][12] |
| Specific Target Organ Toxicity | May cause respiratory irritation (STOT SE 3) | [3] |
The most significant chronic risk associated with isocyanates is sensitization.[12][13] Once an individual is sensitized, subsequent exposure to even minute quantities can trigger a severe allergic reaction, such as an asthma attack. Therefore, minimizing all routes of exposure is paramount.
Conclusion
9H-Fluoren-2-yl isocyanate is a high-value chemical intermediate that provides a powerful bridge between the worlds of materials science and organic synthesis. Its well-defined physical properties and predictable chemical reactivity, centered on the electrophilic isocyanate group, allow for the precise incorporation of the photophysically active fluorene core into a multitude of larger structures. For the informed researcher practicing rigorous safety protocols, this compound offers a reliable and versatile tool for the development of next-generation polymers, functional materials, and complex molecular architectures.
References
-
9H-Fluoren-9-yl isocyanate | C14H9NO | CID 3673441 . PubChem - NIH. [Link]
-
9h-fluoren-2-yl isocyanate (C14H9NO) . PubChemLite. [Link]
-
Safety measures for working with isocyanate . Reddit r/chemistry. [Link]
-
Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update | Request PDF . ResearchGate. [Link]
-
9H FLUORENE | CAS#:86-73-7 . Chemsrc. [Link]
-
GUIDE TO HANDLING ISOCYANATES . Safe Work Australia. [Link]
-
Isocyanates technical fact sheet . SafeWork NSW. [Link]
-
Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4 . ResearchGate. [Link]
-
Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization . MDPI. [Link]
-
Reactions of isocyanates and various nucleophiles including hydroxyl... . ResearchGate. [Link]
-
Quantum-Chemical Study on Reactions of Isocyanates with Linear Methanol Associates . Springer. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . University of Missouri-St. Louis. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]
-
Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions | Request PDF . ResearchGate. [Link]
-
Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives . ResearchGate. [Link]
-
Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation . Royal Society of Chemistry. [Link]
-
Safety aspects of handling isocyanates in urethane foam production . IChemE. [Link]
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines . Semantic Scholar. [Link]
Sources
- 1. 9H-Fluoren-2-yl isocyanate | 81741-69-7 | Benchchem [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. 9H-Fluoren-2-yl isocyanate 98 81741-69-7 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 9H-Fluoren-9-yl isocyanate | C14H9NO | CID 3673441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 9h-fluoren-2-yl isocyanate (C14H9NO) [pubchemlite.lcsb.uni.lu]
- 7. 9H-FLUOREN-2-YL ISOCYANATE CAS#: [m.chemicalbook.com]
- 8. 9H FLUORENE | CAS#:86-73-7 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. chem4all.nethouse.ru [chem4all.nethouse.ru]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 13. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
